N-(2-氨基-4,6-二甲基苯基)乙酰胺盐酸盐

描述

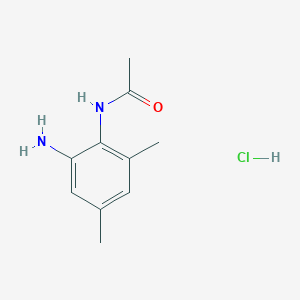

“N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride” is an active metabolite of lidocaine, formed by oxidative deethylation . It is used as an indicator of hepatic function .

Molecular Structure Analysis

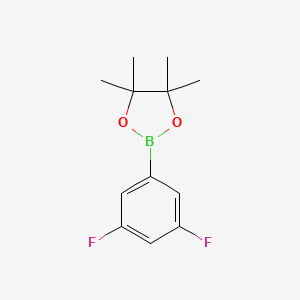

The molecular formula of “N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride” is C10H14N2O.ClH . The InChI code is 1S/C10H14N2O.ClH/c1-7-4-3-5-8(2)10(7)12-9(13)6-11;/h3-5H,6,11H2,1-2H3,(H,12,13);1H .Physical And Chemical Properties Analysis

“N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride” has a molecular weight of 214.69 . It has a melting point of 292-296°C . It is a powder at room temperature .作用机制

Target of Action

N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride is an active metabolite of lidocaine . Lidocaine is a local anesthetic and antiarrhythmic drug, which works by blocking voltage-gated sodium channels in the cell membrane. Therefore, it can be inferred that N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride may also target these sodium channels.

实验室实验的优点和局限性

N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride hydrochloride is a useful tool for studying the role of NO in disease pathogenesis. It can be used to investigate the effects of NO inhibition on various physiological processes, such as blood pressure regulation and glucose metabolism. However, N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride hydrochloride has some limitations in lab experiments. It can be unstable in aqueous solutions, and its effects can be influenced by factors such as pH and temperature.

未来方向

There are several future directions for research on N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride hydrochloride. One area of interest is the development of novel therapies that target the N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride/NO pathway for the treatment of cardiovascular diseases and diabetes. Another area of research is the investigation of the role of N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride hydrochloride in cancer development and progression. Additionally, further studies are needed to understand the mechanisms underlying the effects of N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride hydrochloride on glucose metabolism and insulin resistance.

Conclusion:

In conclusion, N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride hydrochloride is a chemical compound that has significant scientific research applications. It is a potent inhibitor of NOS and has been used as a research tool to investigate the mechanisms of NO synthesis and its role in disease pathogenesis. N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride hydrochloride has several biochemical and physiological effects and has both advantages and limitations for lab experiments. There are several future directions for research on N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride hydrochloride, including the development of novel therapies and the investigation of its role in cancer development and progression.

科学研究应用

药物合成与开发

该化合物用于合成新药。其结构作为构建模块,用于创造具有潜在治疗益处的药物。 该化合物的胺基团具有特殊的反应活性,可以引入各种侧链,从而改变药物的性质和生物活性 .

药理学研究

在药理学中,该化合物因其与生物系统的相互作用而受到研究。它可用于探索药物作用机制或确定药物开发的新靶点。 其衍生物被研究作为治疗各种疾病的潜在治疗剂 .

材料科学

“N-(2-氨基-4,6-二甲基苯基)乙酰胺盐酸盐”可用于材料科学研究中修饰材料的性质。 例如,它可以掺入聚合物中以增强其强度或赋予其导电性 .

分析化学

该化合物在分析化学中作为标准品或试剂得到应用。 它可用于校准仪器或作为开发新分析方法的参比化合物 .

化学合成

该化合物参与化学合成过程。 它可以作为合成更复杂分子的中间体,也可以作为催化剂来加速化学反应 .

生物机制探索

研究人员使用该化合物来研究生物机制。它有助于了解某些化学结构如何与体内的酶或受体相互作用。 这些知识对于设计能够有效靶向特定生物途径的药物至关重要.

属性

IUPAC Name |

N-(2-amino-4,6-dimethylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-6-4-7(2)10(9(11)5-6)12-8(3)13;/h4-5H,11H2,1-3H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJPAIZTAYYJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)NC(=O)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1452701.png)

![4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine](/img/structure/B1452703.png)

![2-[4-(Cyclohexylamino)phenyl]acetonitrile](/img/structure/B1452705.png)

![4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carbonyl chloride](/img/structure/B1452719.png)

![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1452722.png)

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452723.png)